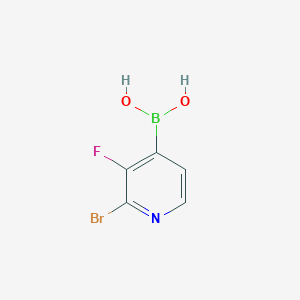
2-氯-4-(N-环戊基氨基甲基)苯硼酸,二茂环己醇酯; 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester; 95%” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are generally perceived to be sterically bulky due to the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .
Synthesis Analysis
Pinacol boronic esters can be synthesized through various methods. One such method involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular formula of “2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester; 95%” is C18H27BClNO2. The structure of this compound would include a phenyl ring substituted with a chloro group, a boronic acid pinacol ester group, and a cyclopentylaminomethyl group.Chemical Reactions Analysis
Pinacol boronic esters are known to undergo a variety of chemical reactions. One significant reaction is the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Another notable reaction is the catalytic protodeboronation, which is paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .科学研究应用
生物传感和药物递送中的苯硼酸衍生物
苯硼酸(PBAs)及其衍生物因其对二醇的选择性结合能力而被广泛研究,使其成为电化学生物传感器开发的关键。这些传感器主要专注于葡萄糖监测,利用 PBA 在生理条件下对葡萄糖的选择性结合。此特性对于管理糖尿病等疾病至关重要,其中连续葡萄糖监测对于患者护理至关重要。PBA 也被用于检测糖蛋白和其他生物标志物,表明它们在各种诊断应用中的潜力 (Anzai, 2016).
此外,苯硼酸的独特结合特性已用于药物递送系统。这些系统利用 PBA 和生物分子之间的可逆共价键合,实现靶向递送和受控释放治疗剂。此类应用在癌症治疗中尤为重要,其中靶向递送可以显着提高治疗效果并减少副作用。
治疗应用和生物活性
绿原酸作为一种特定的苯硼酸衍生物,其治疗潜力已在各种研究中得到认可。绿原酸表现出广泛的生物活性,包括抗氧化、抗炎和抗菌作用。它已被证明在脂质和葡萄糖代谢调节中发挥作用,为治疗肥胖症和糖尿病等代谢紊乱提供了有希望的途径。这些特性突出了苯硼酸衍生物在开发慢性病新疗法中的潜力 (Naveed et al., 2018).
作用机制
Target of Action
The primary target of the compound, 2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The compound, being a boronic acid derivative, plays a crucial role in this pathway .
Pharmacokinetics
The compound’s pharmacokinetics, particularly its stability in water, is influenced by its susceptibility to hydrolysis . The kinetics of this hydrolysis is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, the compound’s ADME properties and bioavailability may be affected by these factors .
Result of Action
The result of the compound’s action is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This reaction is a fundamental process in organic synthesis and is widely used in the synthesis of various organic compounds .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action and stability may be affected in environments with different pH levels .
未来方向
The future directions in the research and application of pinacol boronic esters like “2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester; 95%” could involve further exploration of their synthesis methods and chemical reactions. For instance, the catalytic protodeboronation of alkyl boronic esters is not well developed and could be a potential area for future research .
属性
IUPAC Name |
N-[[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)15-10-9-13(11-16(15)20)12-21-14-7-5-6-8-14/h9-11,14,21H,5-8,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJUQHMCWKBJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














